N-(2-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thienopyrimidine core, a 3-methyl group, a 7-(4-methylphenyl) substituent, and a sulfanyl acetamide moiety linked to a 2-methoxyphenyl group. Its structural complexity arises from the combination of electron-donating methoxy and methyl groups, which may enhance solubility and target-binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-8-10-15(11-9-14)16-12-30-21-20(16)25-23(26(2)22(21)28)31-13-19(27)24-17-6-4-5-7-18(17)29-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTVNEORSASHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which includes both sulfur and nitrogen atoms. The presence of various functional groups, such as methoxyphenyl and sulfanyl moieties, contributes to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of 451.56 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound is suspected to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced growth of cancer cells and pathogens.
- Receptor Interaction : It may interact with specific receptors or proteins within cells, modulating their activity through binding interactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:
| Compound | Activity Against | Reference |
|---|---|---|
| Thienopyrimidine Derivatives | E. coli, S. aureus | |
| N-[5-(2-furanyl)-2-methyl...] | M. tuberculosis |
These findings suggest that modifications at specific positions on the thienopyrimidine ring can enhance antimicrobial efficacy.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that thienopyrimidine derivatives can inhibit tumor cell growth:
- In Vitro Studies : Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanistic Insights : Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Studies and Research Findings
- Dual Activity Against Malaria : A study identified 4-substituted thieno[3,2-d]pyrimidines that exhibited dual activity against both the erythrocytic and hepatic stages of Plasmodium species, indicating the potential for developing antimalarial agents based on similar structures .
- Synthetic Pathways : The synthesis of this compound typically involves multiple steps including nucleophilic aromatic substitution reactions . These synthetic routes allow for the introduction of various substituents that can enhance biological activity.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
1. Enzyme Inhibition:
N-(2-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition could lead to reduced cell proliferation, making it a candidate for cancer therapy .
2. Antimicrobial Properties:
Preliminary studies suggest that thienopyrimidine derivatives can exhibit antimicrobial activities. The specific interactions of this compound with bacterial or fungal targets warrant further investigation .
3. Molecular Interaction Studies:
Techniques such as molecular docking and binding affinity assays are employed to study how this compound interacts with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .
Applications in Drug Development
The unique structural features of this compound position it as a valuable candidate in drug discovery and development:
1. Cancer Therapeutics:
Given its potential to inhibit DHFR and affect DNA synthesis, this compound could be explored as a therapeutic agent in oncology .
2. Antimicrobial Agents:
The exploration of this compound’s antimicrobial properties may lead to the development of new antibiotics or antifungal medications .
3. Biochemical Research:
As a biochemical tool, it can be utilized in proteomics research to study protein interactions and functions within cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives share a common core structure but differ in substituents, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:
Structural and Functional Group Variations
N-(3-chloro-2-methylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Key Differences: Replaces the 3-methyl and 7-(4-methylphenyl) groups with a furan-2-ylmethyl moiety and a 3-chloro-2-methylphenyl acetamide. The chloro substituent may enhance electrophilic interactions with biological targets .
N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Key Differences: Features a 4-chlorophenyl acetamide and a 6-phenyl substitution on the thienopyrimidine core.
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide Key Differences: Substitutes the 3-methyl group with ethyl and introduces a 2-methoxy-5-methylphenyl acetamide. Impact: The ethyl group increases alkyl chain length, possibly affecting binding pocket compatibility. The dual methyl/methoxy substitution on the phenyl ring may optimize π-π stacking interactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings
- Solubility : Methyl and methoxy groups improve aqueous solubility compared to chloro- or trifluoromethyl-substituted analogs, which may reduce toxicity .
- Metabolic Stability : Ethyl and butyl substituents in analogs increase metabolic half-life but may reduce target specificity due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
